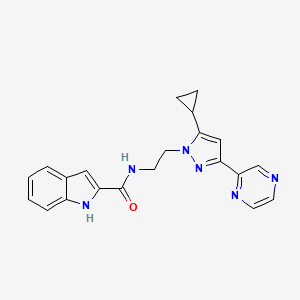
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H20N6O and a molecular weight of approximately 372.43 g/mol. Its structure includes an indole core linked to a pyrazole derivative, which is further substituted with a cyclopropyl and a pyrazinyl group. This specific arrangement suggests potential for diverse biological activities, particularly in pharmacology.
1. Anticancer Activity
Research indicates that derivatives of indole and pyrazole frequently exhibit anticancer properties. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines. A study highlighted that certain pyrazole derivatives exhibited IC50 values as low as 0.076 μM against cancer cell lines such as SGC-7901 and A549, indicating strong potential for therapeutic applications .
2. Antimicrobial Properties
Similar compounds have shown broad-spectrum antimicrobial activity. For example, 5-amino-pyrazoles, structurally related to the compound , have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the indole moiety may enhance this activity, as indoles are known for their diverse biological effects.
3. Metabolic Effects
The compound may also influence metabolic pathways. Analogues of similar structure have been reported to improve lipid profiles in models of metabolic syndrome, suggesting that this compound could potentially be explored for metabolic disorders .
The binding affinity of this compound to specific biological targets is crucial for understanding its pharmacodynamics. Interaction studies indicate that it may bind effectively to targets involved in cancer proliferation and microbial resistance mechanisms, although specific binding studies are still needed for comprehensive insights.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions designed to construct the complex heterocyclic framework. Initial steps often include the formation of the pyrazole ring followed by cyclization reactions to incorporate the indole structure. The synthetic routes are optimized for yield and purity, which are critical for subsequent biological evaluations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-Pyrazoles | Structure | Broad-spectrum antimicrobial activity |
| Indole Derivatives | Structure | Diverse anticancer properties |
| Pyrazinamides | Structure | Effective in inhibiting ethylene biosynthesis |
The unique combination of functional groups in this compound may confer enhanced biological activities compared to simpler derivatives.
Case Studies
Case Study 1: Antiproliferative Activity
A recent study evaluated a series of pyrazole derivatives similar to this compound against various cancer cell lines. The results indicated that modifications at specific positions significantly affected potency, with some compounds achieving IC50 values below 0.10 μM across multiple cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of structurally related compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that the incorporation of cyclopropyl and pyrazine groups enhances antimicrobial activity through unique mechanisms not fully understood yet .
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c28-21(18-11-15-3-1-2-4-16(15)25-18)24-9-10-27-20(14-5-6-14)12-17(26-27)19-13-22-7-8-23-19/h1-4,7-8,11-14,25H,5-6,9-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPHHGGICBDRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4N3)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














